2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound related to the tetrahydroisoquinoline (TIQ) family. It has been studied for various applications in the field of chemistry and pharmacology.
Synthesis Analysis
- A high-performance liquid chromatographic method has been developed for analyzing TIQs, including derivatives like 1,2,3,4-tetrahydroisoquinoline, by derivatization with fluorescent sulfonamides (Inoue, Matsubara, & Tsuruta, 2008).
- Visible light-promoted synthesis of heterocyclic derivatives, including sulfonylmethylisoquinoline-1,3(2H,4H)-diones, has been achieved, which can be related to the synthesis process of similar compounds (Liu, Cong, Liu, & Sun, 2016).
Molecular Structure Analysis
- The molecular structure of compounds similar to this compound, like 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, has been confirmed based on various spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
- Stereochemical aspects during the substitution reaction of related tetrahydroisoquinoline derivatives with amines have been studied, which can give insights into similar reactions involving this compound (Sugiura et al., 1997).
Physical Properties Analysis
- The physical properties of such compounds are often determined using chromatographic and spectral methods as shown in the analysis of similar TIQ compounds (Inoue, Matsubara, & Tsuruta, 2008).
Chemical Properties Analysis
- The chemical properties, especially the reactivity and stability of related compounds, can be inferred from studies like the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via reactions like Pummerer reaction (Shinohara et al., 1998).
Scientific Research Applications
Analytical Applications
A study by Inoue et al. (2008) developed a highly sensitive high-performance liquid chromatographic method for the analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains, essential for neurological research. The method involves derivatization with a fluorescent labeling reagent and has been used for the simultaneous analysis of TIQs, showcasing the compound's role in advanced analytical techniques (Inoue, Matsubara, & Tsuruta, 2008).
Chemical Synthesis
Hayun et al. (2012) reported the synthesis of a compound structurally related to 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, indicating the relevance of such structures in chemical synthesis and the development of novel compounds. This synthesis, involving reactions with chlorosulfonic acid and ammonia gas, highlights the compound's significance in creating novel chemical entities (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Pharmacological Research
Research by Liao et al. (2018) explored the design and synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. This study emphasized the role of such compounds in medicinal chemistry, particularly in developing drugs with potential therapeutic applications (Liao et al., 2018).
Cancer Research
A study by Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This research underscores the compound's importance in developing new therapeutic agents, particularly in oncology (Redda, Gangapuram, & Ardley, 2010).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-6-8-16(9-7-15)21(18,19)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZXXCFFLOZHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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